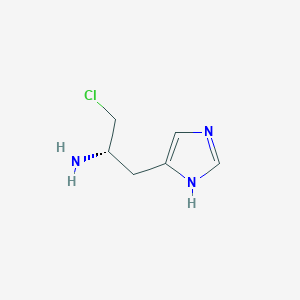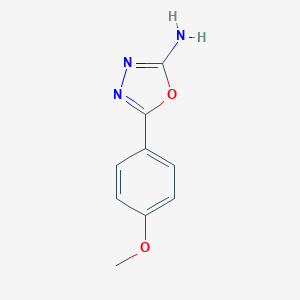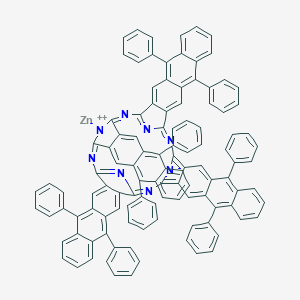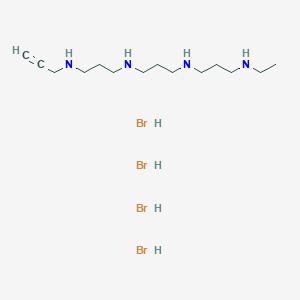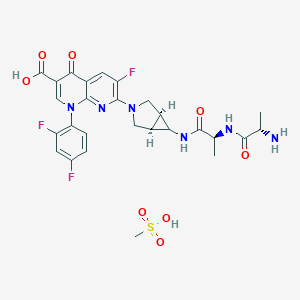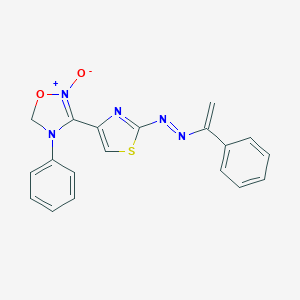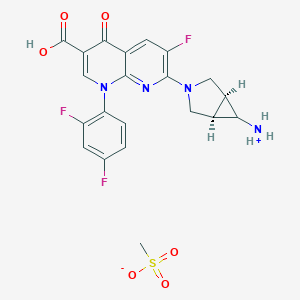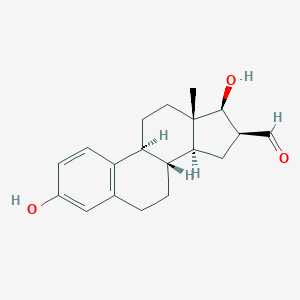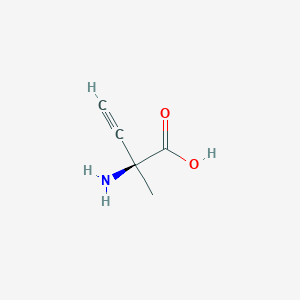
3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) is an unnatural amino acid that features an ethynyl group attached to the D-alanine structure. This compound is notable for its incorporation into peptidoglycan, a critical component of bacterial cell walls, through a biorthogonal alkyne group. This unique feature allows for selective labeling via click-chemistry reactions, making it a valuable tool in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) typically involves the incorporation of an ethynyl group into the D-alanine structure. One common method includes the use of ethynylglycine as a precursor, which undergoes a series of chemical reactions to form 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI). The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with the compound being soluble up to 100 mM in both .
Industrial Production Methods: While specific industrial production methods for 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) are not extensively documented, the compound is generally produced in laboratory settings for research purposes. The production involves standard organic synthesis techniques, including the use of protective groups and purification methods like high-performance liquid chromatography (HPLC) to achieve high purity levels (≥95%) .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group allows for substitution reactions, particularly in click-chemistry applications
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Azide-containing compounds are used in
Propiedades
IUPAC Name |
(2S)-2-amino-2-methylbut-3-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDYDNDKMRLQEC-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C#C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

